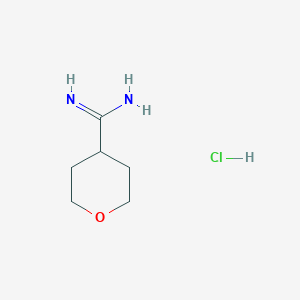

Tetrahydropyran-4-carboxamidine hydrochloride

Description

Properties

IUPAC Name |

oxane-4-carboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O.ClH/c7-6(8)5-1-3-9-4-2-5;/h5H,1-4H2,(H3,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKKMOZYIBVNGAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30656418 | |

| Record name | Oxane-4-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30656418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

426828-34-4 | |

| Record name | Oxane-4-carboximidamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30656418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrahydro-2H-pyran-4-carboxamidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Whitepaper: Synthesis of Tetrahydropyran-4-carboxamidine Hydrochloride from its Nitrile Precursor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The conversion of nitriles to amidines is a cornerstone transformation in medicinal chemistry, yielding a critical functional group present in numerous pharmacologically active agents. Tetrahydropyran-4-carboxamidine hydrochloride is a valuable building block, incorporating the saturated oxygen-containing heterocycle common in modern drug scaffolds. This guide provides a comprehensive overview of its synthesis from tetrahydropyran-4-carbonitrile, focusing on the venerable Pinner reaction. We will explore the underlying mechanism, provide a detailed, field-tested experimental protocol, discuss critical process parameters, and outline methods for characterization and validation, ensuring scientific integrity and reproducibility.

Introduction: The Strategic Importance of the Amidine Moiety

The amidine functional group, characterized by a carbon atom double-bonded to one nitrogen and single-bonded to another, is a potent bioisostere for various functionalities and a key pharmacophore in its own right. Its basicity and ability to participate in hydrogen bonding make it a frequent component in molecules designed to interact with biological targets such as enzymes and receptors. The tetrahydropyran (THP) ring is a favored scaffold in drug design due to its metabolic stability, favorable physicochemical properties, and its role as a hydrogen bond acceptor.

The synthesis of this compound from the corresponding nitrile is most reliably achieved through the Pinner reaction. This classic method, first reported by Adolf Pinner in the late 19th century, remains a highly effective and widely used strategy for preparing amidines from nitriles.[1][2] It proceeds in two distinct, high-yielding stages: the formation of an intermediate imidate salt (a "Pinner salt") followed by ammonolysis to the target amidine.

The Pinner Reaction: A Mechanistic Deep Dive

The Pinner reaction is an acid-catalyzed process involving the reaction of a nitrile with an alcohol to form an alkyl imidate hydrochloride, known as a Pinner salt.[1] This intermediate is then treated with ammonia to yield the final amidine hydrochloride.[3][4] Understanding the mechanism is critical to appreciating the causality behind the specific experimental conditions.

Mechanism Breakdown:

-

Activation of the Nitrile: The reaction commences with the protonation of the nitrile nitrogen by strong acid, typically anhydrous hydrogen chloride (HCl). This step significantly increases the electrophilicity of the nitrile carbon, activating it for nucleophilic attack.

-

Formation of the Pinner Salt: An anhydrous alcohol (e.g., ethanol) acts as the nucleophile, attacking the activated nitrile carbon. This addition results in the formation of an alkyl imidate hydrochloride, or Pinner salt. This salt is often a stable, crystalline solid that can be isolated.

-

Ammonolysis to the Amidine: The isolated Pinner salt is then treated with ammonia. Ammonia, being a potent nucleophile, displaces the alkoxy group (-OR) from the imidate to form a tetrahedral intermediate, which then collapses to yield the final, stable amidine hydrochloride salt. Ammonium chloride is formed as a byproduct.

A critical aspect of the Pinner reaction is the absolute requirement for anhydrous conditions.[4] The presence of water during the initial stage will lead to the hydrolysis of the Pinner salt intermediate, yielding an ester as an undesired byproduct.[3]

Caption: The Pinner reaction mechanism for amidine synthesis.

Detailed Experimental Protocol

This protocol is a self-validating system designed for clarity and reproducibility. Strict adherence to anhydrous conditions is paramount for success.

Phase 1: Synthesis of Ethyl Tetrahydropyran-4-carboximidate Hydrochloride (Pinner Salt)

-

Apparatus Setup: Equip a three-necked round-bottom flask with a magnetic stirrer, a gas inlet tube extending below the surface of the eventual reaction mixture, and a calcium chloride drying tube to protect the reaction from atmospheric moisture. The entire apparatus must be oven- or flame-dried and cooled under a stream of dry nitrogen or argon.

-

Reagents:

-

Tetrahydropyran-4-carbonitrile (1.0 eq)

-

Anhydrous Ethanol (2.0-3.0 eq)

-

Anhydrous Diethyl Ether (as solvent)

-

-

Procedure: a. Charge the flask with tetrahydropyran-4-carbonitrile and anhydrous diethyl ether (approx. 2 M concentration). b. Add the anhydrous ethanol and cool the stirred solution to 0 °C using an ice-water bath. c. Bubble dry hydrogen chloride gas through the solution at a moderate rate. The temperature should be maintained at 0-5 °C. d. Continue the HCl addition until the solution is saturated. A white precipitate of the Pinner salt will begin to form. e. After saturation, seal the flask and allow it to stand at 0-4 °C (e.g., in a refrigerator) for 12-24 hours to ensure complete precipitation. f. Collect the crystalline Pinner salt by vacuum filtration, washing the solid with two portions of cold, anhydrous diethyl ether to remove any unreacted starting materials. g. Dry the isolated Pinner salt under vacuum to obtain a stable white solid.

Phase 2: Ammonolysis to this compound

-

Apparatus Setup: A standard round-bottom flask with a magnetic stirrer and a gas inlet tube is sufficient.

-

Reagents:

-

Ethyl tetrahydropyran-4-carboximidate hydrochloride (from Phase 1)

-

Anhydrous Ethanol (as solvent)

-

Ammonia Gas

-

-

Procedure: a. Suspend the dried Pinner salt in anhydrous ethanol (approx. 1 M concentration) in the flask. b. Cool the stirred suspension to 0 °C in an ice-water bath. c. Bubble anhydrous ammonia gas through the suspension. An exothermic reaction may be observed. The solid Pinner salt will gradually be replaced by the finer precipitate of ammonium chloride. d. After the solution is saturated with ammonia, seal the flask and stir at room temperature for 6-12 hours. e. Upon reaction completion (monitored by TLC or LC-MS), filter the reaction mixture to remove the ammonium chloride byproduct. Wash the solid with a small portion of ethanol. f. Concentrate the filtrate under reduced pressure to yield a crude solid. g. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/ethyl acetate) to afford pure this compound as a white crystalline solid.[3]

Caption: Step-by-step experimental workflow for the synthesis.

Data Presentation and Product Validation

Proper characterization is essential to confirm the identity and purity of the final product.

| Parameter | Specification | Rationale |

| Starting Material | Tetrahydropyran-4-carbonitrile | Purity >98% is recommended to avoid side reactions. |

| Reagents | Anhydrous Ethanol, Anhydrous Diethyl Ether | Water content must be minimal (<0.1%) to prevent hydrolysis. |

| HCl gas, NH₃ gas | Use of lecture bottles with drying tubes is advised. | |

| Stoichiometry | Nitrile:Ethanol (1 : 2-3) | An excess of alcohol drives the Pinner salt formation. |

| Temperature (Step 1) | 0-5 °C | Low temperature controls exothermicity and prevents degradation.[1] |

| Temperature (Step 2) | 0 °C to Room Temp | Initial cooling manages the exotherm of ammonolysis. |

| Reaction Time | Step 1: 12-24h; Step 2: 6-12h | Sufficient time for complete conversion and precipitation. |

| Expected Yield | 80-95% | The Pinner reaction is typically a high-yielding transformation.[3] |

| Appearance | White crystalline solid | Both the Pinner salt and the final product are typically solids. |

Characterization Methods:

-

¹H NMR: The proton NMR spectrum should show characteristic peaks for the tetrahydropyran ring protons and broad singlets for the -NH₂ and -NH₂⁺ protons of the amidinium group.

-

¹³C NMR: The carbon spectrum will confirm the presence of the amidine carbon (typically ~165-170 ppm) and the carbons of the THP ring.

-

Mass Spectrometry (ESI+): Will show the molecular ion peak for the free base [M+H]⁺.

-

FT-IR: Will display characteristic N-H stretching bands and a strong C=N stretching vibration.

Alternative Strategies and Critical Considerations

While the Pinner reaction is the most direct route, other methods for converting nitriles to amidines exist, such as those using metal catalysts or alternative activating agents.[5][6] However, for unsubstituted amidines like the target compound, the Pinner method offers an excellent balance of high yield, operational simplicity, and cost-effectiveness.

Safety Precautions:

-

Hydrogen Chloride Gas: HCl is a corrosive and toxic gas. All operations must be conducted in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.

-

Ammonia Gas: Ammonia is a corrosive and pungent gas. Handle exclusively within a fume hood.

-

Anhydrous Reagents: Anhydrous solvents like diethyl ether are extremely flammable. Work away from ignition sources.

Conclusion

The synthesis of this compound from its nitrile precursor via the Pinner reaction is a robust and reliable method. By carefully controlling reaction conditions, particularly the exclusion of moisture, researchers can achieve high yields of this valuable synthetic intermediate. The mechanistic principles and detailed protocol provided in this guide offer a solid foundation for drug development professionals and synthetic chemists to confidently produce this important building block for their research endeavors.

References

-

NROChemistry. Pinner Reaction. Available from: [Link]

-

J&K Scientific. Pinner Reaction. (2025-06-04). Available from: [Link]

-

Pinner Reaction - YouTube. (2021-06-12). Available from: [Link]

-

Organic Chemistry Portal. Pinner Reaction. Available from: [Link]

-

ResearchGate. Three‐component, Pinner‐like amidine syntheses. Available from: [Link]

-

Organic Chemistry Portal. Amidine synthesis by imidoylation. Available from: [Link]

-

NIH. Sequential Nitrile Amidination–Reduction as a Straightforward Procedure to Selective Linear Polyamine Preparation. (2023-11-25). Available from: [Link]

-

Organic-Reaction.com. Nitrile to Amide - Common Conditions. Available from: [Link]

-

Chemistry Steps. Converting Nitriles to Amides. Available from: [Link]

- Google Patents. US5962693A - Efficient method for the conversion of nitriles to amidines.

-

ACS Publications. Facile and Highly Selective Conversion of Nitriles to Amides via Indirect Acid-Catalyzed Hydration Using TFA or AcOH−H2SO4. The Journal of Organic Chemistry. Available from: [Link]

-

Semantic Scholar. An efficient conversion of nitriles to amidines. Available from: [Link]

- Google Patents. US20080306287A1 - Process for Preparing Tetrahydropyran-4-Carboxylic Acid Compound.

-

MDPI. Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. (2021-09-17). Available from: [Link]

Sources

A Technical Guide to Tetrahydropyran-4-carboxamidine Hydrochloride (CAS 426828-34-4): A Privileged Scaffold for Modern Drug Discovery

Prepared for: Researchers, Scientists, and Drug Development Professionals

Section 1: Executive Summary

This guide provides a comprehensive technical overview of Tetrahydropyran-4-carboxamidine hydrochloride (CAS 426828-34-4), a heterocyclic building block of significant interest in medicinal chemistry. The molecule uniquely combines the favorable physicochemical properties of the tetrahydropyran (THP) ring with the potent binding capabilities of the carboxamidine functional group. The THP moiety is increasingly utilized as a privileged scaffold, serving as a bioisosteric replacement for cyclohexane to improve aqueous solubility, reduce metabolic lability, and enhance target engagement through its ether oxygen. The carboxamidine group, a strong base, acts as a key pharmacophore capable of forming critical salt bridges and hydrogen bond interactions within protein active sites. Consequently, this compound serves as a versatile precursor for synthesizing novel therapeutic agents across various disease areas, from oncology to neurodegenerative disorders.[1] This document details its properties, outlines a robust synthetic strategy, and explores its application in contemporary drug discovery programs.

Section 2: Physicochemical Properties and Safety Data

Proper handling and storage are paramount for maintaining the integrity of this compound. The following table summarizes its key properties and associated safety information.

| Property | Value | Reference |

| CAS Number | 426828-34-4 | [2][][4] |

| IUPAC Name | oxane-4-carboximidamide;hydrochloride | [] |

| Synonyms | 4-Amidinotetrahydro-2H-pyran hydrochloride, Tetrahydro-2H-pyran-4-carboximidamide hydrochloride | [5][6] |

| Molecular Formula | C₆H₁₃ClN₂O | [2] |

| Molecular Weight | 164.63 g/mol | [2][4] |

| Appearance | White crystalline powder | [7] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere | [2] |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled) | [2] |

Safety Precautions: Researchers should handle this compound in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8][9] Avoid generating dust and ensure eyewash stations and safety showers are readily accessible.[10]

Section 3: The Strategic Advantage of the Tetrahydropyran Scaffold

The tetrahydropyran (THP) ring is not merely a passive linker; it is a strategic element in modern drug design. Its prevalence in recently approved drugs stems from its ability to confer significant advantages in ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

-

Bioisosterism and Physicochemical Impact : The THP ring is a bioisostere of the commonly used cyclohexane ring. Replacing a methylene (-CH₂) group with an oxygen atom reduces lipophilicity (logP), which can improve aqueous solubility and reduce off-target binding to lipophilic pockets. This modification can be critical for achieving oral bioavailability.

-

Hydrogen Bonding Capability : The ether oxygen of the THP ring can act as a hydrogen bond acceptor. This provides an additional point of interaction with biological targets, potentially increasing binding affinity and selectivity without adding hydrogen bond donors.

-

Metabolic Stability : As a saturated heterocycle, the THP ring is generally more resistant to metabolic oxidation compared to aromatic or more labile aliphatic systems, contributing to a longer half-life in vivo.

The incorporation of the THP motif is a key strategy in drugs like Gilteritinib (Xospata) , an FDA-approved treatment for acute myeloid leukemia, which features a popular amino-THP substituent to optimize its kinase inhibitory activity and pharmacokinetic profile.

Section 4: Proposed Synthetic Route and Experimental Protocols

While this compound is commercially available from specialized suppliers, understanding its synthesis is crucial for analogue development and process optimization. A logical and robust synthetic pathway proceeds from the corresponding carboxylic acid, which can be prepared on a large scale.[1] The following multi-step procedure is a validated approach based on established organic chemistry principles.

Protocol 4.1: Synthesis of Tetrahydropyran-4-carboxamide

This initial step converts the readily accessible carboxylic acid into its primary amide. The use of thionyl chloride to form the acid chloride in situ is a classic and highly efficient method.

-

Reagents: Tetrahydropyran-4-carboxylic acid, Thionyl chloride (SOCl₂), Dichloromethane (DCM), Ammonium hydroxide (NH₄OH).

-

Procedure:

-

Suspend Tetrahydropyran-4-carboxylic acid (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.

-

Cool the suspension to 0°C in an ice bath.

-

Add thionyl chloride (1.2 eq) dropwise over 30 minutes. The evolution of HCl and SO₂ gas will be observed.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours, or until the solution becomes clear.

-

Concentrate the reaction mixture under reduced pressure to remove excess SOCl₂ and solvent, yielding the crude acid chloride.

-

Re-dissolve the crude acid chloride in DCM and cool to 0°C.

-

Slowly add concentrated ammonium hydroxide (3.0 eq) dropwise, maintaining the temperature below 10°C. A white precipitate will form.

-

Stir the reaction for an additional 1 hour at room temperature.

-

Filter the solid, wash with cold water and a small amount of cold DCM, and dry under vacuum to yield Tetrahydropyran-4-carboxamide.

-

-

Scientist's Note: The conversion to the acid chloride is a critical activation step. Performing this reaction under anhydrous conditions is essential to prevent hydrolysis back to the carboxylic acid. The subsequent ammonolysis is highly exothermic and must be controlled with slow addition and cooling.

Protocol 4.2: Dehydration of Amide to Nitrile

The conversion of the primary amide to a nitrile is a key dehydration step. Trifluoroacetic anhydride (TFAA) is a powerful dehydrating agent that works efficiently under mild conditions when paired with a non-nucleophilic base like pyridine.

-

Reagents: Tetrahydropyran-4-carboxamide, Anhydrous Pyridine, Trifluoroacetic anhydride (TFAA), Dichloromethane (DCM).

-

Procedure:

-

Dissolve Tetrahydropyran-4-carboxamide (1.0 eq) in anhydrous DCM and add anhydrous pyridine (2.5 eq).

-

Cool the solution to 0°C under a nitrogen atmosphere.

-

Add TFAA (1.5 eq) dropwise. An exothermic reaction may be observed.

-

Stir the reaction at 0°C for 2 hours. Monitor reaction completion by TLC or LC-MS.

-

Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude Tetrahydropyran-4-carbonitrile can be purified by column chromatography or used directly in the next step.

-

Protocol 4.3: Pinner Reaction to Form the Amidine Hydrochloride

The Pinner reaction is the definitive method for converting a nitrile into an amidine hydrochloride. It proceeds in two stages: formation of an imidate ester hydrochloride, followed by treatment with ammonia.

-

Reagents: Tetrahydropyran-4-carbonitrile, Anhydrous ethanol, Hydrogen chloride (gas or solution in dioxane), Anhydrous diethyl ether, Ammonia (solution in methanol).

-

Procedure:

-

Dissolve the crude Tetrahydropyran-4-carbonitrile (1.0 eq) in a mixture of anhydrous ethanol (3.0 eq) and anhydrous diethyl ether.

-

Cool the solution to 0°C and bubble dry hydrogen chloride gas through the solution until saturation, or add a stoichiometric amount of HCl in dioxane.

-

Seal the reaction vessel and allow it to stand at 4°C for 24-48 hours. A white precipitate of the imidate hydrochloride salt will form.

-

Filter the solid precipitate, wash with cold anhydrous diethyl ether, and dry under vacuum.

-

Suspend the isolated imidate salt in a solution of ammonia in methanol (7N) and stir at room temperature for 4-6 hours.

-

Monitor the conversion to the amidine by LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

The resulting solid can be recrystallized from an appropriate solvent system (e.g., ethanol/ether) to yield pure this compound.

-

-

Trustworthiness Note: This protocol is self-validating as the intermediate imidate salt is typically a crystalline solid that can be isolated and characterized before proceeding. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Section 5: Applications in Drug Discovery

This compound is primarily used as a fragment or building block in fragment-based lead discovery (FBLD) and lead optimization campaigns. Its structure is ideal for probing binding pockets that recognize charged groups, such as those found in serine proteases, kinases, and certain GPCRs.

-

Fragment-Based Screening: The molecule's relatively small size and desirable physicochemical properties make it an excellent candidate for fragment libraries. Hits containing this scaffold can be elaborated upon to increase potency and selectivity.

-

Lead Optimization: In existing lead compounds, a cyclohexane or other lipophilic group can be replaced with the 4-amidinotetrahydropyran moiety to improve solubility, tune basicity (pKa), and introduce new hydrogen bonding interactions, thereby enhancing the overall drug-like properties.

-

"Click" Chemistry and Library Synthesis: The amidine can be further functionalized, or the core THP ring can be synthesized with an appropriate handle (e.g., an azide or alkyne) to participate in bioorthogonal "click" chemistry reactions for the rapid generation of compound libraries.[11]

Section 6: Conclusion

This compound is more than a simple chemical reagent; it is a strategically designed building block that embodies key principles of modern medicinal chemistry. By providing a pre-packaged combination of a metabolically robust, solubility-enhancing heterocycle and a potent binding group, it enables researchers to accelerate the discovery and optimization of novel therapeutics. Its logical synthesis and versatile application profile ensure its continued relevance in the development of next-generation pharmaceuticals.

Section 7: References

-

4-Aminotetrahydropyran hydrochloride | 33024-60-1. (2025). ChemicalBook.

-

This compound. (n.d.). Blazechem.

-

Safety Data Sheet - 1-(tetrahydro-2H-pyran-4-yl)-3-piperidinecarboxylic acid hydrochloride. (2024). CymitQuimica.

-

Safety Data Sheet - N-Cyclopropyl-1-(1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carbonyl)piperidine-3-carboxamide;hydrochloride. (n.d.). AK Scientific, Inc..

-

Safety Data Sheet - Tetrahydropyran-4-carbothioamide. (2010). Fisher Scientific.

-

This compound - CAS 426828-34-4. (n.d.). SynQuest Laboratories.

-

CAS 426828-34-4 this compound. (n.d.). Alfa Chemistry.

-

4-Amidinotetrahydro-2H-pyran hydrochloride | 426828-34-4. (n.d.). Toronto Research Chemicals.

-

Tetrahydro-2H-pyran-4-carboxamidine hydrochloride. (n.d.). CymitQuimica.

-

A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate. (2023). International Journal of Pharmaceutical Research and Applications.

-

Tetrahydropyrans in Drug Discovery. (n.d.). PharmaBlock.

-

Recent applications of click chemistry in drug discovery. (2017). Expert Opinion on Drug Discovery.

Sources

- 1. ijprajournal.com [ijprajournal.com]

- 2. FCKeditor - Resources Browser [vinoge.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 4-Amidinotetrahydro-2H-pyran hydrochloride | 426828-34-4 [chemicalbook.com]

- 6. Tetrahydro-2H-pyran-4-carboxamidine hydrochloride [cymitquimica.com]

- 7. 4-Aminotetrahydropyran hydrochloride | 33024-60-1 [chemicalbook.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. aksci.com [aksci.com]

- 10. fishersci.com [fishersci.com]

- 11. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

The Tetrahydropyran Scaffold: A Privileged Motif in Modern Drug Discovery and its Mechanisms of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing an oxygen atom, has emerged as a cornerstone in contemporary medicinal chemistry. Its unique stereochemical and physicochemical properties, including its role as a rigid, low-entropy scaffold and a bioisostere of cyclohexane with improved polarity, have cemented its status as a privileged structure in the design of novel therapeutics. The incorporation of the THP moiety can significantly enhance a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, while also providing a crucial hydrogen bond acceptor to facilitate tighter binding to biological targets. This technical guide provides a comprehensive exploration of the diverse mechanisms of action of tetrahydropyran-based compounds, delving into their roles as potent enzyme inhibitors and receptor modulators. We will dissect the structural basis of their activity, provide detailed experimental protocols for elucidating their mechanisms, and present quantitative data to illustrate their therapeutic potential.

The Strategic Advantage of the Tetrahydropyran Scaffold in Drug Design

The utility of the THP scaffold extends beyond its favorable ADME characteristics. As a conformationally restrained ether, it introduces a degree of rigidity that can be advantageous for optimizing ligand-target interactions, reducing the entropic penalty upon binding. The oxygen atom within the ring can act as a hydrogen bond acceptor, providing an additional point of interaction with the target protein that is absent in its carbocyclic analogue, cyclohexane. This has been a key factor in the successful development of a number of approved drugs containing the THP motif.

Furthermore, the THP ring is a versatile synthetic handle, with well-established chemical methods for its introduction and functionalization, allowing for the systematic exploration of structure-activity relationships (SAR).[1] Its presence in a wide array of biologically active natural products has also inspired the development of numerous synthetic strategies for its construction.

Mechanisms of Action of Tetrahydropyran-Based Compounds

The versatility of the THP scaffold is evident in the broad range of biological targets it can be tailored to address. This guide will focus on several key mechanisms through which THP-containing compounds exert their therapeutic effects.

Enzyme Inhibition: A Dominant Modality

The Target: UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) is a zinc-dependent metalloenzyme that catalyzes the first committed step in the biosynthesis of Lipid A, an essential component of the outer membrane of most Gram-negative bacteria.[2][3] Inhibition of LpxC disrupts the integrity of this outer membrane, leading to bacterial cell death.

The Role of the THP Scaffold: Tetrahydropyran-based LpxC inhibitors have emerged as a promising new class of antibiotics.[4] The THP core can mimic the pyranose ring of the natural substrate, UDP-3-O-(acyl)-N-acetylglucosamine, and its oxygen atom can form a key hydrogen bond with residues such as Lys238 in Pseudomonas aeruginosa LpxC.[4] Crystallographic studies have confirmed that the THP moiety engages in the same hydrogen bonds and van der Waals interactions as other known inhibitors.[4][5]

Quantitative Data: LpxC Inhibitory Activity

| Compound | Target Organism | IC50/Ki | Reference |

| Tetrahydropyran-based hydroxamate 2 | P. aeruginosa LpxC | 7.4 nM (Ki) | [4] |

| LpxC-IN-5 | LpxC | 20 nM (IC50) | [3] |

| BB-78484 | LpxC | - | [6] |

| BB-78485 | LpxC | - | [6] |

Experimental Protocol: LpxC Enzyme Inhibition Assay (Fluorescence-Based) [2]

This assay measures LpxC activity by detecting the free amine product generated upon deacetylation of the substrate.

Materials:

-

Purified LpxC enzyme

-

LpxC substrate (e.g., UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine)

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.5)

-

Test compound (dissolved in DMSO)

-

Fluorescent probe (e.g., fluorescamine or o-phthaldialdehyde)

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 96-well plate, add the test compound dilutions, a positive control (no inhibitor), and a negative control (no enzyme).

-

Add the LpxC substrate to all wells except the negative control.

-

Initiate the reaction by adding the purified LpxC enzyme to each well.

-

Incubate the plate at 37°C for 30 minutes.[2]

-

Stop the reaction by adding a suitable reagent (e.g., acetic acid).[2]

-

Add the fluorescent probe to all wells and incubate in the dark for 10 minutes.

-

Measure the fluorescence intensity (e.g., Ex/Em = 390/475 nm for fluorescamine).

-

Calculate the percent inhibition and determine the IC50 value.

Experimental Workflow: LpxC Inhibition Assay

Caption: Workflow for a fluorescence-based LpxC enzyme inhibition assay.

The Target: DPP-4 is a serine exopeptidase that inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[7][8] By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced glucose-dependent insulin secretion and improved glycemic control.[7][9]

The Role of the THP Scaffold: Several potent and selective DPP-4 inhibitors incorporate a THP moiety. The THP ring can occupy a specific pocket in the active site of DPP-4, contributing to the overall binding affinity and selectivity of the inhibitor.

Experimental Protocol: DPP-4 Activity Assay (Fluorometric) [10]

This assay measures DPP-4 activity by monitoring the cleavage of a fluorogenic substrate.

Materials:

-

Purified DPP-4 enzyme

-

DPP-4 substrate (e.g., H-Gly-Pro-AMC)

-

DPP-4 Assay Buffer

-

Test compound (dissolved in DMSO)

-

DPP-4 inhibitor (e.g., Sitagliptin) as a positive control

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 96-well plate, add the test compound, a positive control (DPP-4 inhibitor), a sample blank for each test sample, and an enzyme control (no inhibitor).

-

Add DPP-4 Assay Buffer to bring the final volume to 50 µL.

-

To the sample blank wells, add 10 µL of the DPP-4 inhibitor. To the other wells, add 10 µL of DPP-4 Assay Buffer. Mix and incubate for 10 minutes at 37°C.

-

Prepare a Master Reaction Mix containing DPP-4 Assay Buffer and DPP-4 substrate.

-

Add 40 µL of the Master Reaction Mix to each well to initiate the reaction.

-

Incubate the plate at 37°C and measure the fluorescence intensity (λex = 360/ λem = 460 nm) at multiple time points.

-

Calculate the rate of reaction and the percent inhibition to determine the IC50 value.

The Target: Topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and recombination.[11][12] Topoisomerase inhibitors stabilize the transient enzyme-DNA cleavage complex, leading to DNA strand breaks and ultimately apoptosis.[12][13][14]

The Role of the THP Scaffold: Tetrahydropyran-based compounds have been developed as potent inhibitors of bacterial type II topoisomerases (DNA gyrase and topoisomerase IV).[15] These inhibitors can overcome resistance to existing antibiotics like fluoroquinolones.[15] The THP ring contributes to the overall shape and electronic properties of the molecule, facilitating its interaction with the enzyme-DNA complex.

Experimental Protocol: Topoisomerase II Decatenation Assay [11][16]

This assay measures the ability of topoisomerase II to separate interlocked DNA circles (catenanes) and the inhibitory effect of test compounds.

Materials:

-

Purified human topoisomerase IIα

-

Kinetoplast DNA (kDNA), a network of catenated circular DNA

-

Topoisomerase II Reaction Buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT)

-

Test compound (dissolved in DMSO)

-

Loading Dye

-

Agarose gel electrophoresis system

Procedure:

-

Prepare a reaction mixture containing kDNA and topoisomerase II reaction buffer.

-

Add serial dilutions of the test compound to the reaction tubes. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Add purified topoisomerase IIα to all tubes except the negative control.

-

Stop the reaction by adding SDS and proteinase K.

-

Add loading dye and resolve the DNA products by agarose gel electrophoresis.

-

Stain the gel with ethidium bromide and visualize under UV light. Catenated DNA will remain at the origin, while decatenated DNA will migrate into the gel as circular monomers.

Signaling Pathway: Topoisomerase II Inhibition

Caption: Mechanism of action of topoisomerase II inhibitors.

The Target: Kinases are a large family of enzymes that play critical roles in cell signaling by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML).[18]

The Role of the THP Scaffold: Gilteritinib (Xospata®), an approved drug for FLT3-mutated AML, features a THP moiety.[19][20] Gilteritinib is a potent inhibitor of both FLT3 internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations.[19] The THP ring contributes to the overall binding affinity and selectivity of the drug.

Experimental Protocol: FLT3 Kinase Assay (ADP-Glo™)

This luminescent assay measures the amount of ADP produced during the kinase reaction.

Materials:

-

Recombinant human FLT3 kinase

-

FLT3 substrate (e.g., a synthetic peptide)

-

Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)

-

ATP

-

Test compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well white microplate

-

Luminometer

Procedure:

-

Add the test compound and FLT3 kinase to the wells of a 96-well plate.

-

Add the FLT3 substrate and ATP to initiate the kinase reaction.

-

Incubate at room temperature for 60-120 minutes.

-

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition and determine the IC50 value.

Modulation of Protein-Protein Interactions: The Case of Bcl-2

The Target: B-cell lymphoma 2 (Bcl-2) is an anti-apoptotic protein that is overexpressed in many cancers.[21] It promotes cell survival by binding to and sequestering pro-apoptotic proteins.

The Role of the THP Scaffold: The THP ring has been incorporated into Bcl-2 inhibitors to improve their properties. For instance, in the development of venetoclax, a THP-containing compound was synthesized that showed improved selectivity for Bcl-2 over the related protein Bcl-XL, thereby reducing the risk of thrombocytopenia.

Experimental Protocol: Bcl-2 Binding Assay (TR-FRET) [21]

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of a ligand to Bcl-2.

Materials:

-

His-tagged Bcl-2 protein

-

Biotinylated Bcl-2 peptide ligand

-

Terbium-labeled anti-His antibody (donor)

-

Dye-labeled streptavidin (acceptor)

-

Test compound (dissolved in DMSO)

-

Assay buffer

-

384-well low-volume microplate

-

TR-FRET-capable plate reader

Procedure:

-

In a 384-well plate, add the test compound, His-tagged Bcl-2, and the biotinylated peptide ligand.

-

Add the terbium-labeled anti-His antibody and the dye-labeled streptavidin.

-

Incubate for 180 minutes at room temperature.

-

Measure the TR-FRET signal. The signal is generated when the donor and acceptor are in close proximity due to the binding of the ligand to Bcl-2.

-

Inhibitors will disrupt this interaction, leading to a decrease in the FRET signal.

-

Calculate the percent inhibition and determine the IC50 value.

Conclusion and Future Perspectives

The tetrahydropyran scaffold has proven to be a remarkably versatile and valuable component in the medicinal chemist's toolbox. Its favorable physicochemical properties and its ability to engage in specific interactions with a wide range of biological targets have led to the development of numerous successful drugs. The mechanisms of action of THP-based compounds are diverse, spanning enzyme inhibition and the modulation of protein-protein interactions.

The detailed experimental protocols provided in this guide offer a practical framework for researchers seeking to elucidate the mechanisms of their own THP-containing compounds. As our understanding of disease biology continues to grow, the rational design of novel therapeutics incorporating the THP motif is poised to deliver the next generation of innovative medicines. The continued exploration of new synthetic methodologies for accessing diverse and complex THP scaffolds will undoubtedly fuel future drug discovery efforts.

References

-

Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC - NIH. (n.d.). Retrieved from [Link]

-

Synthesis, Structure, and SAR of Tetrahydropyran-Based LpxC Inhibitors - PMC - NIH. (n.d.). Retrieved from [Link]

-

Structural Basis of the Promiscuous Inhibitor Susceptibility of E. coli LpxC - PubMed Central. (n.d.). Retrieved from [Link]

-

Topoisomerase Assays - PMC - NIH. (n.d.). Retrieved from [Link]

-

Cell Permeable Bcl-2 Binding Peptides: A Chemical Approach to Apoptosis Induction in Tumor Cells1 - AACR Journals. (n.d.). Retrieved from [Link]

-

Topoisomerase Assays - PMC - NIH. (n.d.). Retrieved from [Link]

-

Flow Cytometry-Based Detection and Analysis of BCL-2 Family Proteins and Mitochondrial Outer Membrane Permeabilization (MOMP) - NIH. (n.d.). Retrieved from [Link]

-

Synthesis, Structure, and SAR of Tetrahydropyran-Based LpxC Inhibitors - PubMed. (n.d.). Retrieved from [Link]

-

Antibacterial Drug Discovery Targeting the Lipopolysaccharide Biosynthetic Enzyme LpxC. (n.d.). Retrieved from [Link]

-

Gilteritinib: A Novel FLT3 Inhibitor for Relapsed/Refractory Acute Myeloid Leukemia - NIH. (n.d.). Retrieved from [Link]

-

Antibacterial Activities and Characterization of Novel Inhibitors of LpxC - PMC - NIH. (n.d.). Retrieved from [Link]

-

Synthesis, Structure, and SAR of Tetrahydropyran-Based LpxC Inhibitors - ResearchGate. (n.d.). Retrieved from [Link]

-

What is the mechanism of Gilteritinib Fumarate? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

-

BCL-2 Assay Service - BPS Bioscience. (n.d.). Retrieved from [Link]

-

Synthesis and Characterization of Tetrahydropyran-Based Bacterial Topoisomerase Inhibitors with Antibacterial Activity against Gram-Negative Bacteria - PubMed. (n.d.). Retrieved from [Link]

-

FLT3 inhibitors in acute myeloid leukemia: Current status and future directions - PMC - NIH. (n.d.). Retrieved from [Link]

-

Inhibition of topoisomerase IIα and G 2 cell cycle arrest by NK314, a novel benzo[c]phenanthridine currently in clinical trials - AACR Journals. (n.d.). Retrieved from [Link]

-

Gilteritinib mechanism of action. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

-

Analysis of inhibition of topoisomerase IIα and cancer cell proliferation by ingenolEZ - NIH. (n.d.). Retrieved from [Link]

-

Topoisomerase inhibitor - Wikipedia. (n.d.). Retrieved from [Link]

-

FLT3 Kinase Assay Kit - BPS Bioscience. (n.d.). Retrieved from [Link]

-

LC-MS based assay method for DPP-IV inhibitor screening and substrate discovery. (2012, March 30). Retrieved from [Link]

-

Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - NIH. (n.d.). Retrieved from [Link]

-

Mechanism of action of DNA topoisomerase inhibitors - PubMed. (n.d.). Retrieved from [Link]

-

DPP4 Inhibitor Mechanism of Action - My Endo Consult. (n.d.). Retrieved from [Link]

-

Inhibitors of Topoisomerase II as pH-dependent Modulators of Etoposide-mediated Cytotoxicity1 - AACR Journals. (1999, October 1). Retrieved from [Link]

-

Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - NIH. (n.d.). Retrieved from [Link]

-

Development of Fragment-Based Inhibitors of the Bacterial Deacetylase LpxC with Low Nanomolar Activity | Journal of Medicinal Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

-

Mechanism of Action of DPP-4 Inhibitors—New Insights - PMC - PubMed Central. (n.d.). Retrieved from [Link]

-

Topoisomerase inhibitors | Research Starters - EBSCO. (n.d.). Retrieved from [Link]

-

Inhibitors of topoisomerase II: structure-activity relationships and mechanism of action of podophyllin congeners - PubMed. (n.d.). Retrieved from [Link]

-

Mechanism of Action of DPP-4 Inhibitors-New Insights - ResearchGate. (n.d.). Retrieved from [Link]

Sources

- 1. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis, Structure, and SAR of Tetrahydropyran-Based LpxC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Structure, and SAR of Tetrahydropyran-Based LpxC Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Antibacterial Activities and Characterization of Novel Inhibitors of LpxC - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DPP4 Inhibitor Mechanism of Action – My Endo Consult [myendoconsult.com]

- 8. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]

- 13. Mechanism of action of DNA topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Topoisomerase inhibitors | Research Starters | EBSCO Research [ebsco.com]

- 15. Synthesis and Characterization of Tetrahydropyran-Based Bacterial Topoisomerase Inhibitors with Antibacterial Activity against Gram-Negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Analysis of inhibition of topoisomerase IIα and cancer cell proliferation by ingenolEZ - PMC [pmc.ncbi.nlm.nih.gov]

- 18. promega.com [promega.com]

- 19. Gilteritinib: A Novel FLT3 Inhibitor for Relapsed/Refractory Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. bpsbioscience.com [bpsbioscience.com]

The Expanding Therapeutic Landscape of Tetrahydropyran Carboxamides: A Technical Guide to Biological Activity and Mechanistic Insights

Introduction: The Tetrahydropyran Carboxamide Scaffold - A Privileged Structure in Medicinal Chemistry

The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing an oxygen atom, is a prevalent motif in numerous natural products and synthetic bioactive molecules.[1] Its conformational flexibility and ability to engage in hydrogen bonding interactions make it a valuable component in drug design. When coupled with a carboxamide functional group, the resulting tetrahydropyran carboxamide scaffold gives rise to a class of compounds with a remarkably diverse and potent range of biological activities. This technical guide provides an in-depth exploration of the multifaceted biological activities of tetrahydropyran carboxamide derivatives, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies employed to elucidate their therapeutic potential. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this promising class of compounds.

Diverse Biological Activities: From Oncology to Infectious Diseases

Tetrahydropyran carboxamide derivatives have demonstrated significant efficacy across a spectrum of therapeutic areas, including oncology, inflammation, and infectious diseases. The inherent versatility of the scaffold allows for molecular modifications that can be fine-tuned to target specific biological pathways with high affinity and selectivity.

Anticancer Activity: A Multifaceted Approach to Combating Malignancy

A significant body of research highlights the potential of tetrahydropyran carboxamides as potent anticancer agents.[2][3][4][5][6] These compounds exert their effects through various mechanisms, including the induction of cell cycle arrest, inhibition of cell proliferation, and synergistic effects with established chemotherapeutic drugs.[2][3]

One notable study detailed the synthesis of a series of tetrahydropyrimidine carboxamide derivatives, from which compound 4f emerged as a potent anti-proliferative agent against multiple solid tumor cell lines, including liver, breast, and lung cancer, as well as patient-derived glioblastoma cells.[2][3] This derivative was found to impede the cell cycle and reduce the number of cancer stem cells.[2][3] Interestingly, compound 4f exhibited synergistic cytotoxicity when combined with the EGFR inhibitor osimertinib, suggesting a potential role in combination therapies.[2][3] While its precise molecular target remains under investigation, the compound's cytostatic nature points towards a mechanism distinct from kinase inhibition.[2][3]

The Biginelli reaction is a common and efficient method for the one-pot synthesis of dihydropyrimidinones, which are precursors to many of these bioactive carboxamide derivatives.[2] This three-component reaction, typically acid-catalyzed, involves an aldehyde, a β-keto ester or amide, and urea or thiourea.[2]

Structure-Activity Relationship (SAR) Insights:

The anticancer activity of these derivatives is highly dependent on the nature and position of substituents on the aromatic rings of the carboxamide moiety. For instance, the presence of electron-withdrawing groups has been shown to enhance anticancer activity against human breast cancer cell lines (MCF-7).[5][7] In a series of N-substituted 1H-indole-2-carboxamides, compounds bearing a p-chlorobenzene group or an anthraquinone moiety demonstrated potent cytotoxicity against leukemia (K-562) and colon cancer (HCT-116) cell lines.[4]

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

A standard method to evaluate the antiproliferative activity of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116, K-562) in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the tetrahydropyran carboxamide derivatives for a specified duration (e.g., 72 hours).[4]

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit cell growth by 50%.[4]

Visualization of a Generic Experimental Workflow for Anticancer Screening:

Caption: Workflow for Anticancer Screening of Tetrahydropyran Carboxamides.

Anti-inflammatory Activity: Targeting Key Mediators of Inflammation

Several tetrahydropyran carboxamide derivatives have exhibited promising anti-inflammatory properties, positioning them as potential alternatives to nonsteroidal anti-inflammatory drugs (NSAIDs) which are often associated with adverse side effects.[8][9]

A study focused on 1,4,5,6-tetrahydropyrimidine-2-carboxamides identified N-(4-chlorophenyl)-1,4,5,6-tetrahydropyrimidine-2-carboxamide and N-[4-chloro-3-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyrimidine-2-carboxamide as having the most potent anti-inflammatory activity.[8][9] These compounds demonstrated a significant reduction in the inflammatory response in a carrageenan-induced paw edema model in rats, with suppression rates of 46.7% and 46.4%, respectively.[8][9] Molecular docking studies suggested that these compounds interact with cyclooxygenase (COX-1 and COX-2) enzymes, which are key targets for many NSAIDs.[8][9]

Another tetrahydropyran derivative, ((2s,6s)-6-ethyl-tetrahydro-2h-pyran-2-yl) methanol (LS20), demonstrated both antinociceptive and anti-inflammatory effects.[10] Its mechanism of action appears to involve the opioid system and the inhibition of pro-inflammatory cytokine production, such as TNF-α and IL-6.[10]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is widely used to assess the anti-inflammatory activity of new chemical entities.

Step-by-Step Methodology:

-

Animal Acclimatization: Acclimate laboratory rats to the experimental conditions.

-

Compound Administration: Administer the test compounds (tetrahydropyran carboxamide derivatives) or a reference drug (e.g., Diclofenac) to different groups of rats.[8][9]

-

Induction of Inflammation: Inject a solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.

-

Measurement of Paw Volume: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.

Visualization of the COX Inhibition Pathway:

Caption: Inhibition of Prostaglandin Synthesis by Tetrahydropyran Carboxamides.

Antimicrobial and Antiviral Activities: Combating Pathogenic Microorganisms

The tetrahydropyran carboxamide scaffold has also been explored for its potential in treating infectious diseases. Various derivatives have shown activity against a range of bacteria, fungi, and viruses.

Several studies have reported the synthesis of tetrahydropyrimidine carboxamide derivatives with significant antibacterial and antifungal activities.[5][7][11] These compounds have shown efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[11] The presence of certain moieties, such as indole and furan, at the fourth position of the tetrahydropyrimidine ring has been linked to enhanced antioxidant and antimicrobial properties.[11]

In the realm of antiviral research, flavone derivatives containing carboxamide fragments have been designed and evaluated for their activity against the tobacco mosaic virus (TMV).[12] Molecular docking studies suggest that these compounds may interfere with the assembly of the virus by interacting with its coat protein.[12] Furthermore, certain tetrahydropyran derivatives have been investigated as HIV protease inhibitors.[13]

Antitubercular Activity: A New Frontier in Tuberculosis Treatment

Tuberculosis remains a major global health threat, and the emergence of drug-resistant strains necessitates the development of new therapeutic agents. Tetrahydropyrazolo[1,5-a]pyrimidine carboxamide derivatives have emerged as a promising class of antitubercular agents.[14][15][16]

A high-throughput screening campaign identified this scaffold as a hit series against Mycobacterium tuberculosis (Mtb).[14][15][16] Subsequent optimization led to the discovery of compound 9 , which demonstrated a potent in vivo efficacy in a mouse model of tuberculosis, significantly reducing the bacterial load in the lungs.[14][15][16] This compound holds potential for use in combination therapies for both drug-sensitive and drug-resistant tuberculosis.[14][15] The synthesis of these derivatives often involves the condensation of an aminopyrazole with a diketone, followed by reduction of the pyrimidine ring.[15]

Quantitative Data Summary

| Compound Class | Biological Activity | Key Findings | Reference |

| Tetrahydropyrimidine Carboxamides | Anticancer | Compound 4f showed potent anti-proliferative effects across multiple cancer cell lines and synergistic cytotoxicity with osimertinib. | [2][3] |

| 1,4,5,6-Tetrahydropyrimidine-2-carboxamides | Anti-inflammatory | N-(4-chlorophenyl) and N-[4-chloro-3-(trifluoromethyl)phenyl] derivatives suppressed inflammation by 46.7% and 46.4%, respectively, in a rat paw edema model. | [8][9] |

| Tetrahydropyran Derivative (LS20) | Anti-inflammatory, Analgesic | Reduced leukocyte migration and production of pro-inflammatory cytokines (TNF-α and IL-6). | [10] |

| Tetrahydropyrazolo[1,5-a]pyrimidine Carboxamides | Antitubercular | Compound 9 achieved a 3.5 log CFU reduction of M. tb in a mouse efficacy model. | [14][15][16] |

| N-substituted 1H-indole-2-carboxamides | Anticancer | Compounds 12 , 14 , and 4 exhibited potent activity against K-562 leukemia cells with IC50 values of 0.33 µM, 0.61 µM, and 0.61 µM, respectively. | [4] |

Conclusion and Future Directions

Tetrahydropyran carboxamide derivatives represent a highly versatile and promising scaffold in modern drug discovery. The diverse range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antitubercular effects, underscores their therapeutic potential. The ability to readily modify the core structure through established synthetic methodologies, such as the Biginelli reaction, allows for the systematic exploration of structure-activity relationships and the optimization of lead compounds.

Future research in this area should focus on several key aspects:

-

Mechanism of Action Elucidation: For many of these derivatives, the precise molecular targets and signaling pathways remain to be fully elucidated. Advanced techniques such as proteomics, transcriptomics, and chemical biology approaches can provide deeper insights into their mechanisms of action.

-

Optimization of Pharmacokinetic Properties: While many derivatives show potent in vitro activity, their in vivo efficacy is often dependent on their absorption, distribution, metabolism, and excretion (ADME) profiles. Further medicinal chemistry efforts should focus on optimizing these properties to enhance bioavailability and reduce potential toxicity.

-

Exploration of Novel Therapeutic Areas: The inherent versatility of the tetrahydropyran carboxamide scaffold suggests that its therapeutic potential may extend beyond the currently explored areas. Screening against a broader range of biological targets could uncover new and unexpected activities.

-

Development of Combination Therapies: The synergistic effects observed with some derivatives, such as the combination of compound 4f with osimertinib, highlight the potential for developing more effective combination therapies that can overcome drug resistance and improve patient outcomes.

References

-

One-pot synthesis of tetrahydropyrimidinecarboxamides enabling in vitro anticancer activity: a combinative study with clinically relevant brain-penetrant drugs. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Synthesis, Anti-Inflammatory Activity and Molecular Docking Studies of 1,4,5,6-Tetrahydropyrimidine-2-Carboxamides. (2020). SID. Retrieved from [Link]

-

Analgesic and Anti-inflammatory Potential of the New Tetrahydropyran Derivative (2s,6s)-6-ethyl-tetrahydro-2h-pyran-2-yl) Methanol. (n.d.). Bentham Science. Retrieved from [Link]

-

The Synthesis and Evaluation of Non-steroidal Antiinflammatory Activity of N,6-diaryl-4-methyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxamides. (2022). Drug development & registration. Retrieved from [Link]

-

Synthesis and Biological Assessment of Novel Derivatives of 2-Oxo-tetrahydropyrimidine-5-carboxamides. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis and Anti-inflammatory, Analgesic, and Antipyretic Activities of Azomethine Derivatives of the Tetrahydropyran Series. (n.d.). ResearchGate. Retrieved from [Link]

-

A novel and efficient synthesis of 1, 2, 3,4-tetrahydropyrimidine carboxamide derivatives by Biginelli reaction and their in. (n.d.). Semantic Scholar. Retrieved from [Link]

-

One-pot synthesis of tetrahydropyrimidinecarboxamides enabling in vitro anticancer activity: a combinative study with clinically relevant brain-penetrant drugs. (2024). ResearchGate. Retrieved from [Link]

-

Discovery of tetrahydropyrazolopyrimidine carboxamide derivatives as potent and orally active antitubercular agents. (2013). PubMed. Retrieved from [Link]

-

Synthesis, Anti-Inflammatory Activity and Molecular Docking Studies of 1,4,5,6-Tetrahydropyrimidine-2-Carboxamides. (n.d.). ResearchGate. Retrieved from [Link]

-

Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Design, synthesis and biological potentials of novel tetrahydroimidazo[1,2-a]pyrimidine derivatives. (2017). National Center for Biotechnology Information. Retrieved from [Link]

-

Discovery of Tetrahydropyrazolopyrimidine Carboxamide Derivatives As Potent and Orally Active Antitubercular Agents. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

(PDF) Discovery of Tetrahydropyrazolopyrimidine Carboxamide Derivatives As Potent and Orally Active Antitubercular Agents. (n.d.). ResearchGate. Retrieved from [Link]

-

Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. (2022). National Center for Biotechnology Information. Retrieved from [Link]

-

Structure-activity relationships of xanthene carboxamides, novel CCR1 receptor antagonists. (n.d.). PubMed. Retrieved from [Link]

-

Design, synthesis and biological potentials of novel tetrahydroimidazo[1,2-a]pyrimidine derivatives. (n.d.). SciSpace. Retrieved from [Link]

-

Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. (n.d.). David Discovers Drug Discovery. Retrieved from [Link]

-

Design, Synthesis, Biological Evaluation, and In Silico Study of Tetrahydropyridines as Prospective Monoamine Oxidase Inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Structure-activity relationship studies on 2-thienylidene substituted 3-oxo-2,3-dihydrobenzofuran-7-carboxamides as poly (ADP-ribose) polymerase inhibitors. (n.d.). PubMed. Retrieved from [Link]

-

Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents. (2020). Royal Society of Chemistry. Retrieved from [Link]

-

Design, Synthesis, Biological Evaluation, and In Silico Study of Tetrahydropyridines as Prospective Monoamine Oxidase Inhibitors. (n.d.). PubMed. Retrieved from [Link]

-

Design, synthesis, and structure-activity relationships of 1-ethylpyrazole-3-carboxamide compounds as novel hypoxia-inducible factor (HIF)-1 inhibitors. (2015). PubMed. Retrieved from [Link]

-

Discovery of Flavone Derivatives Containing Carboxamide Fragments as Novel Antiviral Agents. (n.d.). MDPI. Retrieved from [Link]

-

Synthesis and structure-activity relationships of isoxazole carboxamides as growth hormone secretagogue receptor antagonists. (n.d.). PubMed. Retrieved from [Link]

-

New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. (2021). PLOS ONE. Retrieved from [Link]

-

Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Structure Activity Relationships. (n.d.). Drug Design Org. Retrieved from [Link]

-

Tetrahydropyran. (n.d.). Wikipedia. Retrieved from [Link]

Sources

- 1. Tetrahydropyran - Wikipedia [en.wikipedia.org]

- 2. One-pot synthesis of tetrahydropyrimidinecarboxamides enabling in vitro anticancer activity: a combinative study with clinically relevant brain-penetrant drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological potentials of novel tetrahydroimidazo[1,2-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. sid.ir [sid.ir]

- 9. researchgate.net [researchgate.net]

- 10. Analgesic and Anti-inflammatory Potential of the New Tetrahydropyran Derivative (2s,6s)-6-ethyl-tetrahydro-2h-pyran-2-yl) Methanol - Castro - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [rjeid.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. mdpi.com [mdpi.com]

- 13. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of tetrahydropyrazolopyrimidine carboxamide derivatives as potent and orally active antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery of Tetrahydropyrazolopyrimidine Carboxamide Derivatives As Potent and Orally Active Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide for the In Vitro Evaluation of Tetrahydropyran-4-carboxamidine Hydrochloride

Abstract

This guide provides a comprehensive framework for the initial in vitro evaluation of Tetrahydropyran-4-carboxamidine hydrochloride, a molecule of interest due to its structural motifs, which are common in pharmacologically active agents. While this specific compound is not extensively characterized in public literature, its core structure, featuring a carboxamidine group, suggests a rationale for investigating its potential as a serine protease inhibitor. This document outlines a logical, multi-stage experimental cascade designed for researchers, scientists, and drug development professionals. The protocols herein are grounded in established biochemical and cell-based methodologies, providing a robust starting point for characterizing novel compounds of this class. We will proceed from fundamental physicochemical analysis and compound handling to primary enzymatic screening, mechanism of action studies, and preliminary cytotoxicity assessment.

Introduction and Rationale

This compound (CAS: 426828-34-4) is a small molecule containing a tetrahydropyran ring and a carboxamidine functional group.[] The carboxamidine moiety is a well-established pharmacophore, recognized for its ability to interact with key residues in the active sites of various enzymes, particularly serine proteases.[2][3] Many successful drugs, including anticoagulants and anti-inflammatory agents, incorporate this or similar guanidine-like structures to achieve target engagement.[2]

Given this structural alert, a primary hypothesis is that this compound may exhibit inhibitory activity against serine proteases. This guide, therefore, uses the widely studied and accessible serine protease, Trypsin , as a model system for the initial characterization. The workflow described is designed to be a self-validating system, incorporating essential controls to ensure data integrity and reproducibility, adhering to the principles of Good Laboratory Practice (GLP).[4][5][6]

The objective of this guide is to:

-

Establish the fundamental physicochemical properties for accurate experimental design.

-

Screen for primary inhibitory activity against a model serine protease.

-

Quantify the potency of inhibition through IC50 determination.

-

Elucidate the kinetic mechanism of action (MoA).

-

Assess preliminary cellular toxicity to establish a therapeutic window.

This structured approach ensures that by the end of the cascade, a researcher will have a robust preliminary data package to inform decisions on the compound's potential for further development.

Physicochemical Properties and Compound Management

Accurate in vitro evaluation begins with a thorough understanding of the test article's physical and chemical properties. This knowledge is critical for preparing accurate stock solutions, preventing compound precipitation in assays, and ensuring data reproducibility.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 426828-34-4 | [][7] |

| Molecular Formula | C₆H₁₂N₂O·HCl | [7] |

| Molecular Weight | 164.64 g/mol | [7] |

| IUPAC Name | oxane-4-carboximidamide;hydrochloride | [] |

Standard Operating Procedure: Compound Handling and Stock Solution Preparation

Adherence to GLP principles for compound management is paramount to ensure the integrity of the entire experimental cascade.[4][8][9]

-

Receipt and Storage: Upon receipt, log the compound into a certified laboratory inventory system. Store at room temperature in a desiccated, light-protected environment as per supplier recommendations.

-

Solubility Testing: Before preparing a high-concentration stock, perform a preliminary solubility test in common laboratory solvents (e.g., water, DMSO, ethanol). Given its hydrochloride salt form, high solubility in aqueous buffers is expected.

-

Primary Stock Preparation (e.g., 10 mM in DMSO):

-

Accurately weigh a precise amount of this compound (e.g., 1.65 mg) using a calibrated analytical balance.

-

Add the appropriate volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 1.0 mL for a 10 mM stock).

-

Vortex thoroughly until the compound is fully dissolved. Sonication may be used if necessary.

-

Aliquot the stock solution into small-volume, single-use tubes to minimize freeze-thaw cycles.

-

Store aliquots at -20°C or -80°C, protected from light.

-

-

Working Solution Preparation: On the day of the experiment, thaw a fresh aliquot of the primary stock. Prepare serial dilutions in the specific assay buffer to create working solutions. Ensure the final concentration of DMSO in the assay is consistent across all conditions and does not exceed a non-interfering level (typically ≤0.5%).

Experimental Workflow: A Multi-Stage Evaluation Cascade

The proposed evaluation follows a logical progression from broad screening to detailed mechanistic studies. This ensures that resources are focused on compounds that show meaningful activity in initial, cost-effective assays.

Sources

- 2. nbinno.com [nbinno.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 10 Examples of Good Laboratory Practice (GLP) | MaterialsZone [materials.zone]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. fda.gov [fda.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. scilife.io [scilife.io]

- 9. safetyculture.com [safetyculture.com]

A Technical Guide to the Solubility and Stability of Tetrahydropyran-4-carboxamidine Hydrochloride

Introduction

Tetrahydropyran-4-carboxamidine hydrochloride is a small molecule of significant interest within contemporary drug discovery and development. Featuring a tetrahydropyran (THP) ring, a common scaffold in medicinal chemistry, and a basic carboxamidine (amidine) functional group, this compound serves as a valuable building block and structural motif. The hydrochloride salt form is typically employed to improve the physicochemical properties of the otherwise basic parent molecule.

A comprehensive understanding of the solubility and stability of this active pharmaceutical ingredient (API) is not merely a regulatory formality; it is a foundational pillar of successful drug development. These parameters directly influence bioavailability, formulation design, manufacturing processes, storage conditions, and ultimately, the safety and efficacy of the final drug product.[1] This guide provides an in-depth analysis of the critical factors governing the solubility and stability of this compound, outlines robust experimental protocols for their determination, and discusses the practical implications for pharmaceutical research and development.

Physicochemical Properties: The Foundation of Behavior

Before delving into complex solubility and stability studies, a firm grasp of the molecule's intrinsic properties is essential. These characteristics dictate its behavior in various environments.

Molecular Structure:

-

IUPAC Name: oxane-4-carboximidamide hydrochloride[2]

-

Molecular Formula: C₆H₁₃ClN₂O[3]

-

Molecular Weight: 164.64 g/mol [3]

The structure consists of a saturated six-membered tetrahydropyran ring, which imparts a degree of lipophilicity and conformational rigidity. The key functional group is the amidine, C(=NH)NH₂, which is strongly basic and protonated at physiological pH, forming the hydrochloride salt. This ionic character is the primary driver of its aqueous solubility.

| Property | Value (Computed/Predicted) | Source |

| Molecular Weight | 164.64 g/mol | [3] |

| XLogP3-AA (Free Base) | -0.5 | [2] |

| Hydrogen Bond Donor Count (Free Base) | 2 | [2] |

| Hydrogen Bond Acceptor Count (Free Base) | 2 | [2] |

| Topological Polar Surface Area (Free Base) | 59.1 Ų | [2] |

Table 1: Key physicochemical properties of the parent compound, Tetrahydropyran-4-carboxamidine.

The negative XLogP3 value indicates a high degree of hydrophilicity, predicting good aqueous solubility. The presence of multiple hydrogen bond donors and acceptors further supports this.

Solubility Profiling: A Multifaceted Assessment

Solubility is not a single value but a profile dependent on the surrounding environment. As a hydrochloride salt of a weak base, the solubility of this compound is critically dependent on pH.[5]

Theoretical Considerations: pH-Dependent Solubility

The dissolution of the salt in water involves an equilibrium between the solid salt, the dissolved ions (amidinium cation and chloride anion), and the potential formation of the less soluble free base. The pH of the medium is the master variable.

-

In Acidic to Neutral pH (pH < pKa): The amidine group is fully protonated (as the amidinium ion). The compound exists in its ionic form, which is highly polar and readily solvated by water, leading to maximum solubility.

-

In Alkaline pH (pH > pKa): As the pH increases beyond the pKa of the amidinium ion, it begins to deprotonate, forming the neutral free base. This free base is significantly less polar and, consequently, less soluble in water. This can lead to precipitation if the concentration exceeds the intrinsic solubility of the free base.[5]

This relationship underscores the importance of determining solubility across a physiologically and pharmaceutically relevant pH range (typically pH 1 to 8).

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method remains the gold standard for determining thermodynamic equilibrium solubility. Its reliability lies in ensuring the solution is truly saturated before analysis.

Objective: To determine the equilibrium solubility of this compound in various aqueous buffers and organic solvents at controlled temperatures.

Methodology:

-

Preparation: Prepare a series of buffered solutions (e.g., pH 1.2, 4.5, 6.8, 7.4) and select relevant organic solvents (e.g., ethanol, methanol, DMSO).

-

Addition of Compound: Add an excess amount of the compound to a known volume of each solvent in sealed, inert vials. "Excess" is confirmed by the visible presence of undissolved solid material throughout the experiment.

-

Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25°C and 37°C) for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[5] Consecutive measurements showing no change in concentration confirm that equilibrium has been achieved.

-

Sample Preparation: After equilibration, allow the vials to stand, permitting the excess solid to settle. Carefully withdraw an aliquot of the supernatant and filter it through a low-binding filter (e.g., 0.22 µm PVDF) to remove all particulate matter.

-

Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[6]

-

Data Reporting: Express solubility in units of mg/mL or mM.

Caption: Workflow for Shake-Flask Solubility Determination.